2-[(4-tert-butylphenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the hydrazinecarbothioamide backbone: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions.
Introduction of the benzoyl group: This step involves the acylation of the hydrazinecarbothioamide with 4-(2-methyl-2-propanyl)benzoyl chloride.
Substitution with the dimethylphenyl group: The final step involves the substitution reaction with 2,3-dimethylphenyl isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE: Unique due to its specific substituents and structure.
Other hydrazinecarbothioamides: Compounds with different substituents on the hydrazinecarbothioamide backbone.
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-[4-(2-METHYL-2-PROPANYL)BENZOYL]HYDRAZINECARBOTHIOAMIDE lies in its specific chemical structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H25N3OS |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[(4-tert-butylbenzoyl)amino]-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C20H25N3OS/c1-13-7-6-8-17(14(13)2)21-19(25)23-22-18(24)15-9-11-16(12-10-15)20(3,4)5/h6-12H,1-5H3,(H,22,24)(H2,21,23,25) |
InChI Key |
COVNOGZCAOPTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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